2-Aminopent-4-enoic acid hydrochloride
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Overview
Description
2-Aminopent-4-enoic acid hydrochloride is a chemical compound with the molecular formula C5H10ClNO2. It is a derivative of glutamic acid and is known for its potential therapeutic and industrial applications. This compound is a potent agonist of the metabotropic glutamate receptor 5 (mGluR5), which plays a significant role in various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopent-4-enoic acid hydrochloride typically involves the alkylation of a glycine precursor. One common method is the reaction of glycine with allyl bromide in the presence of a base, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or water and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Aminopent-4-enoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into saturated amino acids.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Oxo derivatives of 2-Aminopent-4-enoic acid.
Reduction: Saturated amino acids.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
2-Aminopent-4-enoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in modulating neurotransmitter systems, particularly through its action on metabotropic glutamate receptors.
Medicine: Investigated for potential therapeutic uses in neurological disorders due to its receptor agonist properties.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals
Mechanism of Action
The compound exerts its effects primarily through its action on the metabotropic glutamate receptor 5 (mGluR5). By binding to this receptor, it modulates various signaling pathways involved in neurotransmission. This interaction can influence synaptic plasticity, learning, and memory processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-pentenoic acid: Similar in structure but lacks the hydrochloride component.
Allylglycine: Another glycine derivative with similar properties but different biological activities.
Uniqueness
2-Aminopent-4-enoic acid hydrochloride is unique due to its potent agonist activity on mGluR5, which distinguishes it from other similar compounds. This specificity makes it particularly valuable in research focused on neurological functions and disorders.
Properties
IUPAC Name |
2-aminopent-4-enoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-2-3-4(6)5(7)8;/h2,4H,1,3,6H2,(H,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDZZOWASZMNQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694383 |
Source
|
Record name | 2-Aminopent-4-enoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144073-09-6 |
Source
|
Record name | 2-Aminopent-4-enoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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